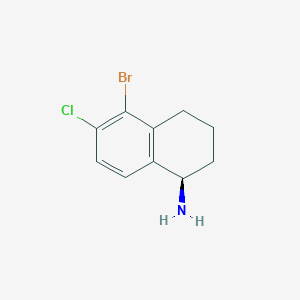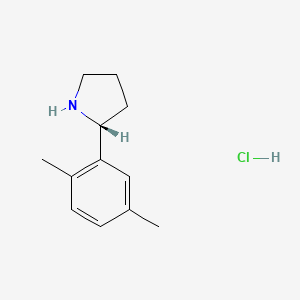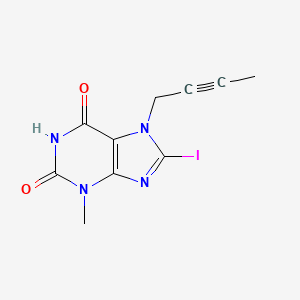
(R)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms on a tetrahydronaphthalene backbone, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common approach is the halogenation of a tetrahydronaphthalene derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical assays and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine
- ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-3-amine
Uniqueness
Compared to similar compounds, ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine offers unique properties due to its specific substitution pattern. This uniqueness enhances its utility in targeted chemical synthesis and biological applications.
Propiedades
Fórmula molecular |
C10H11BrClN |
|---|---|
Peso molecular |
260.56 g/mol |
Nombre IUPAC |
(1R)-5-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m1/s1 |
Clave InChI |
PEVBOOUDFHGWHP-SECBINFHSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)Br)N |
SMILES canónico |
C1CC(C2=C(C1)C(=C(C=C2)Cl)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)

![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)






![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)


